1-(3,4-dichlorobenzyl)-N'-(2-fluorobenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned seems to be a complex organic molecule. It contains several functional groups and substructures, including a 3,4-dichlorobenzyl group, a 2-fluorobenzoyl group, and a 2-oxo-1,2-dihydropyridine-3-carbohydrazide group. These groups are common in many pharmaceuticals and synthetic organic compounds .
Applications De Recherche Scientifique
- CB1 Receptor Antagonism : Derivatives of this compound have been investigated as peripherally restricted cannabinoid-1 (CB1) receptor antagonists. These compounds exhibit potent CB1 receptor activity while maintaining a low probability of crossing the blood-brain barrier (BBB). One such derivative, compound 4, has shown significant weight-loss efficacy in diet-induced obese mice .
Anti-Inflammatory and Analgesic Properties
Certain analogs of this compound have demonstrated anti-inflammatory and analgesic activities. For instance:
- Compound 42 : (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited anti-inflammatory effects along with a low ulcerogenic index compared to indomethacin and celecoxib .
High-Energy Materials
The compound’s structural features, including its high positive enthalpy of formation and density, have led to interest in its application in the synthesis of high-energy and explosive materials .
Synthesis of Chiral Drug Intermediates
The compound 4,5-dihydro-4-(4-methoxyphenyl)-6-(trifluoromethyl)-1H-1-benzazepin-2,3-dione has been used to generate 1,3,4,5-tetrahydro-3-hydroxy-4-(4-methoxyphenyl)-6-(trifluoromethyl)-2H-1-benzazepin-2-one. This intermediate is crucial for synthesizing diltiazem, a drug commonly used to treat angina and hypertension .
Propriétés
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-N'-(2-fluorobenzoyl)-2-oxopyridine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2FN3O3/c21-15-8-7-12(10-16(15)22)11-26-9-3-5-14(20(26)29)19(28)25-24-18(27)13-4-1-2-6-17(13)23/h1-10H,11H2,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVLOEWUMHXCTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorobenzyl)-N'-(2-fluorobenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.